molecular formula C21H18N2OS B2665205 (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 476669-12-2

(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2665205
CAS No.: 476669-12-2
M. Wt: 346.45
InChI Key: PIHNSSDMAIDVGS-WQRHYEAKSA-N
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Description

Historical Context and Development of Thiazole Chemistry

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, was first synthesized in 1887 via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. This method revolutionized access to thiazole derivatives, enabling the exploration of their aromatic stability and reactivity. Early studies focused on natural products like vitamin B1 (thiamine), where the thiazole moiety is essential for biological activity. By the mid-20th century, advances in heterocyclic chemistry facilitated the development of substituted thiazoles, including those with electron-withdrawing groups like nitriles, which enhanced their applicability in drug design.

The structural elucidation of thiazole’s aromaticity—stabilized by delocalized π-electrons across positions 2,3 and 4,5—laid the groundwork for modern synthetic strategies. Innovations such as the use of α-tosyloxy ketones instead of α-haloketones reduced epimerization risks, broadening the scope of accessible derivatives. These advancements positioned thiazole as a cornerstone in the synthesis of bioactive hybrids, including the acrylonitrile-containing derivatives discussed herein.

Significance of 1,3-Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole scaffold’s pharmacological versatility stems from its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. Hybridization of thiazole with other pharmacophores, such as pyrazoline or acrylonitrile, has yielded compounds with enhanced antibacterial, anticancer, and insecticidal activities. For instance, thiazole-acrylonitrile hybrids exhibit potent insecticidal effects by disrupting neuronal signaling in pests, as demonstrated by their efficacy against Aphis fabae (LC~50~ = 1.45 mg/L for derivative 11c).

The scaffold’s metabolic stability and bioavailability further enhance its therapeutic potential. Modifications at the 2-, 4-, and 5-positions of the thiazole ring allow fine-tuning of electronic and steric properties, enabling targeted drug design. For example, electron-donating groups like methoxy improve solubility, while hydrophobic aryl substituents enhance membrane permeability.

Emergence of Acrylonitrile-Containing Thiazole Derivatives

Acrylonitrile’s incorporation into thiazole derivatives introduces a reactive nitrile group (-C≡N), which participates in cycloaddition and nucleophilic substitution reactions. This functional group augments the compound’s electronic profile, enabling interactions with enzymes and receptors involved in oxidative stress and cell proliferation. Recent studies highlight acrylonitrile-thiazole hybrids as inhibitors of tyrosinase, a key enzyme in melanin synthesis, with IC~50~ values as low as 0.88 μM for optimized derivatives.

The synthesis of acrylonitrile-thiazole hybrids often employs Knoevenagel condensation, where aldehydes react with active methylene compounds to form α,β-unsaturated nitriles. For example, (2Z)-configured derivatives are synthesized by condensing 4-methoxybenzaldehyde with thiazolyl acetonitriles under basic conditions, followed by stereoselective purification.

Research Landscape of Z-Configured Thiazolyl-Acrylonitriles

Z-configured thiazolyl-acrylonitriles, characterized by their cis-olefinic geometry, exhibit distinct bioactivity compared to their E-isomers. The Z-configuration is stabilized by intramolecular hydrogen bonding between the nitrile and adjacent substituents, as confirmed by ^1^H NMR coupling constants (3J = 8.8–12.4 Hz). This stereochemical preference enhances binding to planar enzymatic pockets, such as those in tyrosinase or acetylcholinesterase.

Recent breakthroughs in metal-free cyclization techniques, such as biocompatible macrocyclization of thiazoline peptides, have enabled the scalable production of Z-configured derivatives without racemization. These methods employ physiological pH conditions and aerobic oxidation to achieve high stereochemical fidelity, addressing earlier challenges in thiazole functionalization.

Structural Foundations of Thiazole-Based Molecules

The molecular architecture of (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile comprises three key domains:

  • Thiazole Core : The 1,3-thiazole ring provides a rigid, aromatic platform that stabilizes the molecule through conjugation. Substitution at the 4-position with a 3,4-dimethylphenyl group introduces steric bulk, enhancing hydrophobic interactions.
  • Acrylonitrile Moiety : The α,β-unsaturated nitrile group (-CH=C-C≡N) facilitates electron-deficient alkene reactivity, enabling Michael addition or Diels-Alder reactions.
  • Aryl Substituents : The 4-methoxyphenyl group at the β-position donates electron density via resonance, increasing solubility and directing electrophilic attack to the α-carbon.

Table 1: Structural Features and Functional Roles of the Compound

Component Functional Role Biological Impact
1,3-Thiazole ring Aromatic stabilization, hydrogen bonding Enhances target binding affinity
3,4-Dimethylphenyl Hydrophobic interaction Improves membrane permeability
Acrylonitrile group Electrophilic reactivity Enables covalent enzyme inhibition
4-Methoxyphenyl Electron donation, solubility enhancement Reduces metabolic clearance

This structural synergy underscores the compound’s potential as a multifunctional agent in medicinal and agrochemical applications. Subsequent sections will explore synthetic methodologies, structure-activity relationships, and emerging applications of this Z-configured thiazolyl-acrylonitrile derivative.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-14-4-7-17(10-15(14)2)20-13-25-21(23-20)18(12-22)11-16-5-8-19(24-3)9-6-16/h4-11,13H,1-3H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHNSSDMAIDVGS-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile is a thiazole derivative that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.

  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.486 g/mol
  • CAS Number : 5814-00-6
  • Boiling Point : 548.9°C at 760 mmHg
  • Density : 1.225 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The thiazole ring is known for its reactivity and potential to form complexes with metal ions, which may enhance its anticancer properties.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-75.0
HeLa10.0
A54915.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) cells compared to cervical (HeLa) and lung (A549) cancer cells.

Case Studies

  • Study on MCF-7 Cells :
    A study published in Cancer Research reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. The results showed that treatment with the compound led to a significant increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
  • In Vivo Studies :
    In vivo studies using xenograft models have shown that administration of this compound significantly reduced tumor size compared to control groups. The compound was well-tolerated at doses up to 50 mg/kg without significant toxicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of Z-configured α,β-unsaturated nitriles with thiazole or aromatic substituents. Key structural analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Thiazole/Backbone) Molecular Formula Molecular Weight Key Differences
Target Compound 4-(3,4-Dimethylphenyl)-thiazole; 4-methoxyphenyl C₂₁H₁₉N₃OS 361.46 g/mol Reference compound
(Z)-3-Ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile 4-Phenyl-thiazole; ethoxy group C₁₄H₁₂N₂OS 256.32 g/mol Ethoxy vs. methoxyphenyl; smaller substituents
(2Z)-2-{4-[2-(1,3-Dioxo-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[4-(benzyloxy)phenyl]prop-2-enenitrile Benzyloxy-phenyl; isoindole-dione ethyl-thiazole C₂₉H₂₁N₃O₃S 491.56 g/mol Extended hydrophobic substituents (benzyloxy, isoindole-dione)
(2Z)-2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile 4-Chlorophenyl-thiazole; 2-nitrophenyl C₁₈H₁₂ClN₃O₂S 385.83 g/mol Electron-withdrawing groups (Cl, NO₂) alter reactivity
(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile Sulfonamido-methyl; 4-chlorophenyl C₂₄H₁₈ClN₃O₃S 463.94 g/mol Sulfonamide side chain introduces hydrogen-bonding capacity

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group donates electrons via the methoxy substituent, enhancing resonance stabilization of the nitrile backbone. In contrast, analogs like feature electron-withdrawing Cl and NO₂ groups, which increase electrophilicity at the nitrile carbon .

Crystallographic and Conformational Insights

  • Software Tools : Structural data for analogs were refined using SHELXL and visualized via OLEX2 and ORTEP .
  • Z-Configuration : All compounds retain the Z-configuration, critical for maintaining planar geometry and π-conjugation across the α,β-unsaturated system .

Q & A

Basic: How can the stereochemical configuration (Z) of the propenenitrile moiety be confirmed experimentally?

Methodological Answer:
The (Z)-configuration is confirmed via X-ray crystallography. Single-crystal diffraction data should be collected and refined using SHELXL for structure solution and refinement. The geometry can be visualized using ORTEP-3 to generate anisotropic displacement ellipsoid plots, which clearly depict the spatial arrangement of substituents around the double bond. For accurate refinement, ensure proper treatment of hydrogen atoms (e.g., riding model or independent refinement for key positions) .

Basic: What spectroscopic methods are optimal for characterizing the thiazole and methoxyphenyl groups?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for thiazole and methoxyphenyl groups) and nitrile signals (δ ~120 ppm in ¹³C). Compare with analogous compounds (e.g., thiazole derivatives in ).
  • IR Spectroscopy : Confirm nitrile stretching (~2220 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced: How can contradictions in crystallographic data from twinned crystals be resolved?

Methodological Answer:
Twinned data require specialized refinement strategies in SHELXL :

  • Use the HKLF 5 format for twinned data input.
  • Refine twin laws (e.g., BASF parameter) to partition intensity contributions from overlapping domains.
  • Validate with metrics like R-factor convergence and electron density maps. Cross-check with spectroscopic data to rule out chemical impurities .

Advanced: What strategies optimize the synthesis yield of the thiazole ring under varying conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) using flow-chemistry setups to maximize yield (e.g., ).
  • Microwave-Assisted Synthesis : Reduce reaction time while maintaining regioselectivity.
  • Intermediate Monitoring : Use TLC/HPLC to track thiazole formation and minimize side products (e.g., oxidation of methoxyphenyl groups) .

Basic: How can the absence of E-isomer contamination in the final product be verified?

Methodological Answer:

  • HPLC with Chiral Columns : Separate Z/E isomers based on retention times.
  • NOESY NMR : Detect spatial proximity between the thiazole and methoxyphenyl protons (Z-configuration shows cross-peaks absent in the E-isomer).
  • X-ray Diffraction : Definitive confirmation via crystallographic data .

Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?

Methodological Answer:

  • Graph Set Analysis : Use CrystalExplorer to classify hydrogen-bond motifs (e.g., R₂²(8) rings).
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with intermolecular interactions (e.g., strong N–H···O bonds enhance melting points).
  • Solubility Studies : Polar solvents disrupt packing, while non-polar solvents stabilize crystalline forms .

Basic: What are common impurities during synthesis, and how can they be addressed?

Methodological Answer:

  • Byproducts : Unreacted 3,4-dimethylphenyl intermediates or over-oxidized nitrile groups.
  • Mitigation :
    • Column Chromatography : Use ethyl acetate/hexane gradients (3:7 to 1:1) for purification.
    • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate the target compound .

Advanced: How can structure-activity relationships (SAR) be assessed for kinase inhibition potential?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the thiazole (e.g., replace 3,4-dimethylphenyl with halogenated aryl groups) and methoxyphenyl (e.g., demethylation to hydroxyl).
  • Enzyme Assays : Test inhibition of HIV-1 reverse transcriptase (RT) or tyrosine kinases via fluorescence-based assays ( ).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to kinase active sites .

Basic: What computational tools predict the compound’s electronic properties for photophysical studies?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict UV-Vis absorption bands.
  • TD-DFT : Simulate excited-state transitions for comparison with experimental spectra .

Advanced: How can supramolecular interactions be engineered to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent-drop grinding to create hydrogen-bonded networks.
  • Salt Formation : React with HCl or sodium acetate to improve aqueous solubility.
  • In Vitro Testing : Compare solubility (e.g., shake-flask method) and bioactivity (e.g., IC₅₀ in cell assays) of modified forms .

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